1H-Indole, 4-nitro-2-(2-pyridinyl)-
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Overview
Description
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is a heterocyclic compound that features both a nitro group and a pyridine ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE typically involves the nitration of 2,2-bipyridine-N-oxide to produce 4-nitro-2-(pyridin-2-yl)pyridine 1-oxide . This process can be significantly accelerated using microwave-assisted synthesis, reducing the reaction time from 72 hours to just 2 hours . The reaction conditions generally involve the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid.
Industrial Production Methods
While specific industrial production methods for 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(pyridin-2-yl)-1H-indole-4-amine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is primarily related to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyridine ring can also coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is unique due to its combination of a nitro group and a pyridine ring attached to an indole core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
242794-69-0 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-nitro-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)13-6-3-5-10-9(13)8-12(15-10)11-4-1-2-7-14-11/h1-8,15H |
InChI Key |
BKPDWZRSIAQSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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